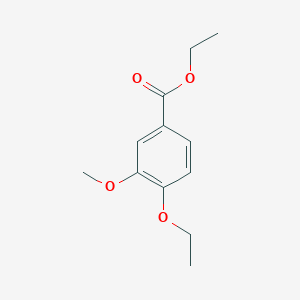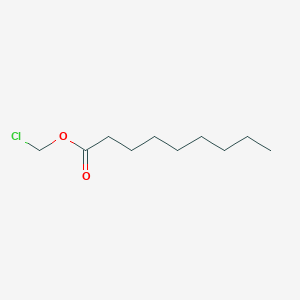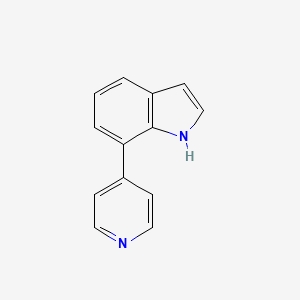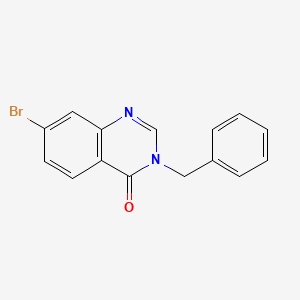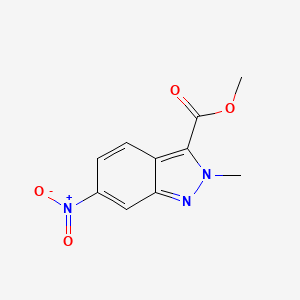
methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate
Vue d'ensemble
Description
“Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate” is a chemical compound with the CAS Number: 1058740-89-8 . It has a molecular weight of 235.2 . This compound is used as a reagent or pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2H-indazoles, such as “methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate”, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The molecular structure of “methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate” is represented by the InChI Code: 1S/C10H9N3O4/c1-12-9 (10 (14)17-2)7-4-3-6 (13 (15)16)5-8 (7)11-12/h3-5H,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving 2H-indazoles have been studied extensively . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate” include a molecular weight of 235.2 . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Antimicrobial Activity
Indazole derivatives, including methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate, have shown promising antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and other microorganisms. These compounds may serve as potential agents for combating infections and drug-resistant strains .
Anti-Inflammatory Potential
In silico and in vitro studies have evaluated the anti-inflammatory effects of indazole derivatives. Specifically, researchers have explored their interaction with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate could be relevant in managing inflammatory conditions .
Cancer Research
Indole-based compounds have attracted attention in cancer research due to their potential as antitumor agents. Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate might exhibit cytotoxic effects against cancer cells. Investigating its mechanism of action and efficacy in preclinical models is essential .
Synthetic Methodology
Given the importance of indoles, researchers continually explore novel synthetic methods for their construction. Investigating efficient routes to synthesize methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate contributes to the chemical community’s knowledge base .
Biological Signaling
Indole derivatives often participate in cellular signaling pathways. Understanding how methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate interacts with specific receptors or enzymes can shed light on its potential roles in cellular processes .
Pharmacological Applications
Indole-3-acetic acid, a natural indole derivative, acts as a plant hormone. While not directly related to methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate, this highlights the broader pharmacological relevance of indole compounds. Researchers may explore similar applications for our target compound .
Orientations Futures
Mécanisme D'action
Target of Action
Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It’s known that indazole derivatives interact with their targets, leading to changes at the molecular level that result in their therapeutic effects .
Biochemical Pathways
Indazole derivatives are known to interact with various biochemical pathways, leading to downstream effects that contribute to their therapeutic properties .
Result of Action
Indazole derivatives are known to have various effects at the molecular and cellular levels, contributing to their therapeutic properties .
Propriétés
IUPAC Name |
methyl 2-methyl-6-nitroindazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-12-9(10(14)17-2)7-4-3-6(13(15)16)5-8(7)11-12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBOFTOCJWQHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176871 | |
| Record name | 2H-Indazole-3-carboxylic acid, 2-methyl-6-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate | |
CAS RN |
1058740-89-8 | |
| Record name | 2H-Indazole-3-carboxylic acid, 2-methyl-6-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1058740-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Indazole-3-carboxylic acid, 2-methyl-6-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol](/img/structure/B3059562.png)

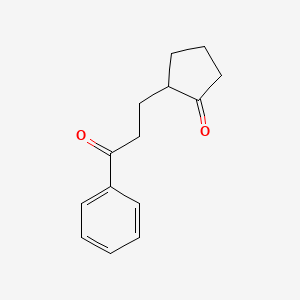
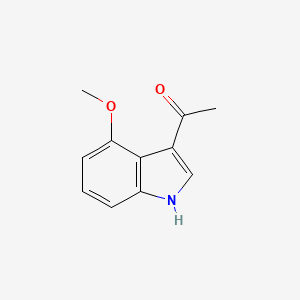

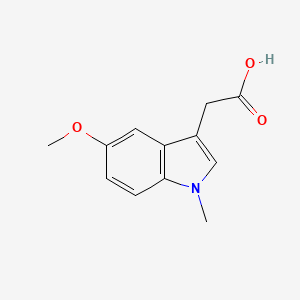
![4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one](/img/structure/B3059571.png)
